molecular formula C8H14O2 B072152 3-Octenoic acid CAS No. 1577-19-1

3-Octenoic acid

Cat. No. B072152
CAS RN: 1577-19-1
M. Wt: 142.2 g/mol
InChI Key: IWPOSDLLFZKGOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The biosynthesis of 3-Octenoic acid involves the formation of a polyketide backbone and subsequent transformations. Offenzeller et al. (1993) identified 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid as a key intermediate in the biosynthesis of a related compound, suggesting similar pathways might be involved in 3-Octenoic acid synthesis (Offenzeller et al., 1993).

Molecular Structure Analysis

The molecular structure of 3-Octenoic acid derivatives has been analyzed using various spectroscopic methods. For example, Aizdaicher et al. (1992) confirmed the structure of all-cis-3,6,9,12,15-octadecapentaenoic acid, a related compound, through GC-MS, 1H NMR, and IR spectroscopy, highlighting the methods applicable to analyzing 3-Octenoic acid's structure (Aizdaicher et al., 1992).

Chemical Reactions and Properties

Research into the chemical reactions of 3-Octenoic acid and related compounds has unveiled various pathways and transformations. Bavisotto et al. (2021) studied the adsorption and reaction pathways of 7-octenoic acid on copper, offering insights into the potential reactions 3-Octenoic acid could undergo under similar conditions (Bavisotto et al., 2021).

Physical Properties Analysis

The physical properties of 3-Octenoic acid derivatives have been the focus of several studies. For example, the study of octanuclear complexes by Chandrasekhar et al. (2013) provides a foundation for understanding the physical properties that 3-Octenoic acid compounds might exhibit, including magnetization relaxation behaviors relevant to materials science (Chandrasekhar et al., 2013).

Chemical Properties Analysis

The chemical properties of 3-Octenoic acid, including its reactivity and interactions with other substances, are crucial for its applications. Morawicki et al. (2005) explored the enzymatic breakdown of linoleic acid to produce compounds including 1-octen-3-ol, demonstrating the type of chemical transformations that 3-Octenoic acid might undergo (Morawicki et al., 2005).

Scientific Research Applications

1. Determining Free Fatty Acids in Serum

  • Summary of Application : 3-Octenoic acid is used in an improved enzymatic method for determining free fatty acids in serum .
  • Methods of Application : The specific experimental procedures and technical details are not provided in the available source .
  • Results or Outcomes : The outcomes of this application are not explicitly mentioned in the available source .

2. Conversion of Unsaturated Short- to Medium-Chain Fatty Acids

  • Summary of Application : 3-Octenoic acid is involved in the conversion of unsaturated short- to medium-chain fatty acids by unspecific peroxygenases (UPOs) .
  • Methods of Application : The UPOs, secreted by fungal species, utilize H2O2 as a co-substrate in diverse oxyfunctionalization reactions . The fatty acids studied were categorized into three groups based on the position of the double bond .
  • Results or Outcomes : The product pattern for oxidized α-β-unsaturated FAs was variable and, in some cases, specific to a particular UPO .

Safety And Hazards

3-Octenoic acid may cause severe skin burns and eye damage, and may also cause respiratory irritation . It’s advised to avoid breathing its dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes . Protective equipment, including gloves and eye/face protection, should be worn when handling this chemical .

Future Directions

While specific future directions for 3-Octenoic acid are not detailed in the available resources, it’s known to be used as a biochemical reagent in life science related research , indicating its potential for continued use in this field.

properties

IUPAC Name

(E)-oct-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h5-6H,2-4,7H2,1H3,(H,9,10)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPOSDLLFZKGOW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315228
Record name (3E)-3-Octenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315228
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; Oily, fatty aroma
Record name 3-Octenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1616/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; soluble in most organic solvents, Soluble (in ethanol)
Record name 3-Octenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1616/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.928-0.938 (20°)
Record name 3-Octenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1616/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Octenoic acid

CAS RN

5163-67-7, 1577-19-1
Record name (3E)-3-Octenoic acid
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Record name 3-Octenoic acid
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Record name 3-Octenoic acid, (3E)-
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Record name 3-Octenoic acid
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Record name (3E)-3-Octenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-oct-3-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Oct-3-enoic acid
Source European Chemicals Agency (ECHA)
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Record name 3-OCTENOIC ACID, (3E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
243
Citations
S Tahara, Y Suzuki, J Mizutani - Agricultural and Biological …, 1977 - Taylor & Francis
… duced by the fungus as major metabolites of trans-3-octenoic acid. … 4) Metabolism of trans-3-octenoic acid (3OEA) … 5) Identification of metabolites of trans-3-octenoic acid (3-0EA) …
Number of citations: 18 www.tandfonline.com
JA KNIGHT, JH DIAMOND - The Journal of Organic Chemistry, 1959 - ACS Publications
… Due to the method of preparation of trans-3-octenoic acid and the lack of agreement of physical constants for cfs-2-octenoic acid, the preparation and properties of these acids are …
Number of citations: 56 pubs.acs.org
CB Whitlock, WW Nawar - Journal of the American Oil …, 1976 - Wiley Online Library
… Samples of methyl 3-hexenoate, methyl 2-hexenoate, 3-hexenoic, and 3-octenoic acid were oxidized and their decomposition products analyzed. Certain aldehydes, ketones, shorter …
Number of citations: 2 aocs.onlinelibrary.wiley.com
K Lorber, A Buettner - Journal of agricultural and food chemistry, 2015 - ACS Publications
… into (E)-3-hexen-1-ol, and (E)-3-octenoic acid is partially into (E)-3-octen-1-ol by the highly … that the compounds still undiscovered in food such as (E)-3-octenoic acid, (E)-3-dodecen-1-ol…
Number of citations: 13 pubs.acs.org
D Carnicero, M Fernández-Valverde… - FEMS microbiology …, 1997 - academic.oup.com
… with a more rigid chain (2-octenoic acid, 3-octenoic acid and 2-octinoic acid) or with a higher … Kinetic study of the inhibitory effect caused by 3-octenoic acid and 8-phenyloctanoic acid …
Number of citations: 19 academic.oup.com
S Sugo, Y Matsumoto, T Yamaoka… - Clinical …, 1990 - academic.oup.com
… of acyl-CoA synthetase (EC 6.2.1.3), ATP, and CoA; 3-octenoic acid reacts with any residual CoA after this reaction. The acyl-CoA formed is oxidized to 2,3-trans-enoyl-CoA, …
Number of citations: 24 academic.oup.com
K Lorber, G Zeh, J Regler… - Journal of agricultural and …, 2016 - ACS Publications
… (4,5) Furthermore, (Z)-3-hexen-1-ol is a bioconversion product of (E)-3-hexenoic acid and (Z)-3-octen-1-ol of (E)-3-octenoic acid by the highly metabolically active fungus Botrytis cinerea…
Number of citations: 14 pubs.acs.org
J Brandt, A Svenson, J Carlsson, H Drevin - Journal of Solid-Phase …, 1977 - Springer
… An affinity chromatography experiment was performed using the adsorbent prepared by coupling 3-octenoic acid to thiol-Sepharose as described earlier. To a 10-ml bed of the …
Number of citations: 15 link.springer.com
T FUJISAWA, M TAKEUCHI, T SATO - Chemistry Letters - jlc.jst.go.jp
… 7-Oxo-3-octenoic acid was extracted with saturated sodium bicarbonate solution from the organic layer. The alkaline solution was acidified and extracted with ether and concentration …
Number of citations: 0 jlc.jst.go.jp
B Ramya, T Malarvili, S Velavan - International Journal of …, 2015 - researchgate.net
The bioactive components of Bryonopsis laciniosa fruits have been evaluated using GC/MS. The chemical compositions of the methanolic extract of Bryonopsis laciniosa fruits were …
Number of citations: 47 www.researchgate.net

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